molecular formula C19H22N2O5S B11230887 N-(2-methoxybenzyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-(2-methoxybenzyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11230887
M. Wt: 390.5 g/mol
InChI Key: UXUJETZDLWPTGJ-UHFFFAOYSA-N
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Description

5-METHANESULFONYL-N-[(2-METHOXYPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonyl group, a methoxyphenyl group, and a benzoxazepine ring system. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHANESULFONYL-N-[(2-METHOXYPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Ring: The initial step involves the formation of the benzoxazepine ring system through a cyclization reaction. This can be achieved by reacting an appropriate amine with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the benzoxazepine intermediate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-METHANESULFONYL-N-[(2-METHOXYPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methanesulfonylbenzaldehyde or methanesulfonylbenzoic acid, while reduction of the carboxamide group can yield the corresponding amine derivative.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of drugs targeting specific diseases, such as cancer or infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-METHANESULFONYL-N-[(2-METHOXYPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.

    Receptor Binding: It may interact with specific receptors on the surface of cells, modulating their signaling pathways.

    Cellular Signaling: The compound may affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

5-METHANESULFONYL-N-[(2-METHOXYPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    2-Aminopyrimidine Derivatives: These compounds also contain a nitrogen-containing ring system and exhibit similar biological activities.

    Methanesulfonyl-Substituted Compounds: Compounds with methanesulfonyl groups often show similar reactivity and can be used in similar applications.

    Benzoxazepine Derivatives: These compounds share the benzoxazepine ring system and may have comparable chemical and biological properties.

The uniqueness of 5-METHANESULFONYL-N-[(2-METHOXYPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C19H22N2O5S/c1-25-16-9-5-3-7-14(16)13-20-19(22)18-11-12-21(27(2,23)24)15-8-4-6-10-17(15)26-18/h3-10,18H,11-13H2,1-2H3,(H,20,22)

InChI Key

UXUJETZDLWPTGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C

Origin of Product

United States

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